molecular formula C13H16F3N B093809 N-Allyl-alpha-methyl-m-trifluoromethylphenethylamine CAS No. 15270-39-0

N-Allyl-alpha-methyl-m-trifluoromethylphenethylamine

Cat. No. B093809
CAS RN: 15270-39-0
M. Wt: 243.27 g/mol
InChI Key: FDCJEDHALAMHTI-UHFFFAOYSA-N
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Description

N-Allyl-alpha-methyl-m-trifluoromethylphenethylamine, also known as 2C-TFM, is a synthetic phenethylamine derivative. It was first synthesized in the 1990s by Alexander Shulgin, a renowned chemist and pharmacologist. The compound belongs to the 2C family of psychedelics and is known for its potent psychoactive effects. Despite its potential therapeutic applications, the compound has limited research due to its legal status and potential for misuse.

Mechanism Of Action

The exact mechanism of action of N-Allyl-alpha-methyl-m-trifluoromethylphenethylamine is not fully understood. However, it is believed to exert its psychoactive effects by binding to the serotonin 2A receptor and modulating the activity of the prefrontal cortex, a region of the brain involved in decision-making, social behavior, and personality.

Biochemical And Physiological Effects

N-Allyl-alpha-methyl-m-trifluoromethylphenethylamine has been shown to induce a range of biochemical and physiological effects. These include altered perception, changes in mood, increased heart rate, and elevated blood pressure. It has also been reported to induce hallucinations and altered states of consciousness.

Advantages And Limitations For Lab Experiments

N-Allyl-alpha-methyl-m-trifluoromethylphenethylamine has several advantages and limitations for lab experiments. Its high affinity for the serotonin 2A receptor makes it a useful tool for studying the role of this receptor in various physiological and pathological processes. However, its legal status and potential for misuse limit its availability for research purposes.

Future Directions

There are several potential future directions for research on N-Allyl-alpha-methyl-m-trifluoromethylphenethylamine. These include further studies on its mechanism of action, its potential therapeutic applications, and its safety and efficacy in clinical settings. Additionally, research could focus on developing analogs of the compound with improved pharmacological properties and reduced potential for misuse.
In conclusion, N-Allyl-alpha-methyl-m-trifluoromethylphenethylamine is a synthetic phenethylamine derivative with potential applications in scientific research. Despite its potential therapeutic benefits, its legal status and potential for misuse limit its availability for research purposes. Further studies are needed to fully understand its mechanism of action and potential therapeutic applications.

Synthesis Methods

The synthesis of N-Allyl-alpha-methyl-m-trifluoromethylphenethylamine involves the reaction of 3,4-dimethoxyphenylacetone with allylamine in the presence of hydrochloric acid and sodium cyanoborohydride. The resulting product is then treated with trifluoroacetic anhydride to form the final compound.

Scientific Research Applications

N-Allyl-alpha-methyl-m-trifluoromethylphenethylamine has shown potential in scientific research, particularly in the field of neuroscience. Studies have shown that the compound has a high affinity for the serotonin 2A receptor, which is involved in the regulation of mood, cognition, and perception. This makes it a potential candidate for the treatment of various mental health disorders, such as depression and anxiety.

properties

CAS RN

15270-39-0

Product Name

N-Allyl-alpha-methyl-m-trifluoromethylphenethylamine

Molecular Formula

C13H16F3N

Molecular Weight

243.27 g/mol

IUPAC Name

N-prop-2-enyl-1-[3-(trifluoromethyl)phenyl]propan-2-amine

InChI

InChI=1S/C13H16F3N/c1-3-7-17-10(2)8-11-5-4-6-12(9-11)13(14,15)16/h3-6,9-10,17H,1,7-8H2,2H3

InChI Key

FDCJEDHALAMHTI-UHFFFAOYSA-N

SMILES

CC(CC1=CC(=CC=C1)C(F)(F)F)NCC=C

Canonical SMILES

CC(CC1=CC(=CC=C1)C(F)(F)F)NCC=C

synonyms

N-Allyl-α-methyl-3-(trifluoromethyl)phenethylamine

Origin of Product

United States

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